molecular formula C13H10BrNO2 B15359673 4-(5-Bromopyridin-2-yl)-3-methylbenzoic acid

4-(5-Bromopyridin-2-yl)-3-methylbenzoic acid

Cat. No.: B15359673
M. Wt: 292.13 g/mol
InChI Key: CDDFUQCUTAXKLE-UHFFFAOYSA-N
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Description

4-(5-Bromopyridin-2-yl)-3-methylbenzoic acid is a chemical compound characterized by its bromopyridine and benzoic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Bromopyridin-2-yl)-3-methylbenzoic acid typically involves the bromination of pyridine derivatives followed by a series of organic reactions to introduce the benzoic acid moiety. One common synthetic route is the reaction of 5-bromopyridine with a suitable methylating agent, followed by oxidation to form the benzoic acid group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions, catalytic processes, and purification techniques to achieve high yields and purity. The use of continuous flow reactors and advanced separation technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(5-Bromopyridin-2-yl)-3-methylbenzoic acid can undergo various chemical reactions, including:

  • Oxidation: Conversion of the benzoic acid group to its derivatives, such as benzoyl chloride or benzoyl anhydride.

  • Reduction: Reduction of the bromine atom to form a corresponding pyridine derivative.

  • Substitution: Replacement of the bromine atom with other functional groups, such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used under acidic conditions.

  • Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4) can be employed.

  • Substitution: Nucleophiles like ammonia (NH3) or alcohols (ROH) are used in substitution reactions, often facilitated by a base.

Major Products Formed:

  • Oxidation: Benzoyl chloride, benzoyl anhydride.

  • Reduction: 5-aminopyridine derivatives.

  • Substitution: Aminopyridines, alkoxypyridines.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of bromopyridine derivatives with biological macromolecules. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(5-Bromopyridin-2-yl)-3-methylbenzoic acid exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific derivatives being studied.

Comparison with Similar Compounds

  • 4-(5-Bromopyridin-2-yl)morpholine

  • 5-Bromopyridine-3-acetonitrile

  • 2-Bromopyridine-4-carboxylic acid

This comprehensive overview highlights the significance of 4-(5-Bromopyridin-2-yl)-3-methylbenzoic acid in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound for research and development.

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Properties

Molecular Formula

C13H10BrNO2

Molecular Weight

292.13 g/mol

IUPAC Name

4-(5-bromopyridin-2-yl)-3-methylbenzoic acid

InChI

InChI=1S/C13H10BrNO2/c1-8-6-9(13(16)17)2-4-11(8)12-5-3-10(14)7-15-12/h2-7H,1H3,(H,16,17)

InChI Key

CDDFUQCUTAXKLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=NC=C(C=C2)Br

Origin of Product

United States

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